molecular formula C14H9F3O B165541 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde CAS No. 126091-24-5

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B165541
CAS No.: 126091-24-5
M. Wt: 250.21 g/mol
InChI Key: KSXHXCWTPJPLAT-UHFFFAOYSA-N
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Description

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl-based aldehyde featuring a trifluoromethyl (-CF₃) group at the 3' position and a formyl (-CHO) group at the 3 position. The -CF₃ group imparts strong electron-withdrawing properties, influencing reactivity, solubility, and intermolecular interactions. This compound is utilized in medicinal chemistry, such as in the synthesis of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for anticancer applications .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-18/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXHXCWTPJPLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362688
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126091-24-5
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst System : Palladium(II) acetate (Pd(OAc)₂) with SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) in a 1:2.5 molar ratio enhances steric tolerance and electron-deficient aryl halide reactivity.

  • Solvent System : A 3:1 mixture of 1,4-dioxane and water facilitates ligand stability and substrate solubility.

  • Temperature and Duration : Reflux at 110°C for 18 hours achieves >85% conversion, as monitored by thin-layer chromatography (TLC).

Table 1: Suzuki-Miyaura Coupling Parameters

ComponentSpecification
Aryl Halide3-Bromo-benzaldehyde
Boronic Acid3-Trifluoromethylphenylboronic acid
Pd(OAc)₂ Loading0.22 mmol
SPhos Ligand0.56 mmol
BaseK₃PO₄ (2.0 mmol)
Yield82–87%

Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:4) isolates the product with ≥97% purity. Challenges include competing proto-dehalogenation, mitigated by rigorous degassing to exclude oxygen.

Directed Ortho-Metalation and Formylation

This two-step approach leverages directed metalation to install the aldehyde group after biphenyl formation.

Step 1: Trifluoromethyl Biphenyl Synthesis

  • Substrate : 3-Bromo-N,N-diethylbenzamide.

  • Metalation : Lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a stabilized aryl lithio species.

  • Trifluoromethylation : Quenching with trimethylsilyl trifluoromethanesulfonate (TMS-CF₃) introduces the CF₃ group at the 3'-position.

Step 2: Aldehyde Installation

  • Oxidative Hydrolysis : Treating the intermediate with aqueous HCl/H₂O₂ (3:1) at 60°C for 6 hours oxidizes the amide to an aldehyde.

  • Yield : 75–80% over two steps, with <5% over-oxidation to carboxylic acid.

Table 2: Directed Metalation-Fluoromethylation Data

ParameterValue
LDA Equivalents2.2
TMS-CF₃ Equivalents1.5
OxidantH₂O₂ (30% w/v)
Final Purity95% (HPLC)

Ullmann-Type Coupling with Copper Catalysis

For substrates sensitive to palladium, copper-mediated Ullmann couplings offer an alternative.

Reaction Protocol

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline ligand.

  • Solvent : Dimethylformamide (DMF) at 120°C for 24 hours.

  • Substrates : 3-Iodo-benzaldehyde and 3-trifluoromethylphenylboronic acid.

Table 3: Ullmann Coupling Performance

VariableOutcome
Conversion78%
ByproductsHomocoupled benzaldehyde (12%)
PurificationRecrystallization (ethanol/water)

While milder than palladium systems, copper catalysis requires higher temperatures and exhibits lower functional group tolerance.

Microwave-Assisted Synthesis

Microwave irradiation accelerates Suzuki couplings, reducing reaction times from hours to minutes.

Optimized Conditions

  • Power : 300 W, pulsed mode.

  • Temperature : 150°C for 15 minutes.

  • Catalyst : Pd/C (5 wt%) with tetrabutylammonium bromide (TBAB) as phase-transfer catalyst.

Table 4: Microwave vs. Conventional Heating

MetricMicrowaveConventional
Time15 min18 hours
Yield81%85%
Energy Consumption0.8 kWh2.4 kWh

Microwave methods enhance throughput but require specialized equipment.

Challenges and Mitigation Strategies

Trifluoromethyl Group Stability

  • Issue : CF₃ groups are prone to hydrolysis under acidic/basic conditions.

  • Solution : Neutral pH buffers during workup and anhydrous storage (−20°C under N₂).

Aldehyde Oxidation

  • Issue : Over-oxidation to carboxylic acid during purification.

  • Mitigation : Use of stabilizers (e.g., hydroquinone) in eluents and rapid chromatography.

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors to enhance heat/mass transfer.

Table 5: Pilot-Scale Parameters (Batch vs. Flow)

ParameterBatch ReactorFlow Reactor
Capacity5 L20 L/day
Pd Loading0.5 mol%0.3 mol%
Yield80%88%

Flow systems reduce catalyst loading and improve consistency, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products:

    Oxidation: 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the compound's reactivity, making it valuable in various chemical reactions. For instance, it can be utilized in:

  • Cross-Coupling Reactions : The compound is often employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds with enhanced properties .
  • Fluorescent Probes : Due to its unique photophysical properties, it has been investigated as a potential fluorescent probe for biological imaging applications.

Biological Applications

Pharmaceutical Development

The incorporation of trifluoromethyl groups in drug design is known to improve metabolic stability and bioavailability. This compound has been explored for its potential therapeutic applications:

  • Enzyme Modulation : The compound can influence enzyme activity through specific binding interactions, which may lead to enzyme inhibition or activation. This property is critical for designing drugs that target specific biochemical pathways.
  • Cellular Effects : Studies indicate that this compound can modulate cell signaling pathways and gene expression, affecting cellular metabolism and energy production.

Material Science

Advanced Materials Production

In industrial applications, this compound is utilized in creating advanced materials with improved properties:

  • Polymers and Coatings : The compound contributes to the development of polymers and coatings that exhibit enhanced chemical resistance and thermal stability. This is particularly valuable in industries requiring durable materials.

Case Study 1: Fluorescent Probes in Biological Imaging

Research has demonstrated the utility of this compound as a fluorescent probe. In a study involving cellular imaging, the compound was shown to effectively label specific cellular components without significant cytotoxicity. This application highlights its potential in visualizing biological processes in real-time.

Case Study 2: Drug Development for Metabolic Disorders

In drug discovery efforts targeting metabolic disorders, this compound was incorporated into novel drug candidates. Initial pharmacokinetic studies indicated that the trifluoromethyl group significantly enhanced the metabolic stability of these candidates compared to their non-fluorinated analogs.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Chloro-3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde (C₁₄H₁₁ClO₂): Substituents: Chlorine (electron-withdrawing) at position 4, methoxy (electron-donating) at 3'. Crystallographic data reveal planar geometry with intermolecular C–H···O interactions .
  • 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde (C₁₄H₁₂O):
    • Substituents: Methyl (electron-donating) at 3', formyl at 3.
    • Impact: The methyl group enhances lipophilicity but reduces electrophilicity of the aldehyde. Steric hindrance at 3' is lower than -CF₃, enabling easier functionalization .

Functional Group Diversity

  • 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde (C₁₅H₁₁F₃O₃):
    • Substituents: Hydroxy (polar), methoxy (electron-donating), and -CF₃ (electron-withdrawing).
    • Impact: The hydroxy group increases solubility in polar solvents, while the -CF₃ group maintains electrophilic character at the aldehyde. Such compounds are precursors for multinuclear complexes .
  • 6-(Cyclopropylmethoxy)-[1,1'-biphenyl]-3-carbaldehyde (C₁₇H₁₆O₂): Substituents: Bulky cyclopropylmethoxy at position 4. Molecular weight (252.31 g/mol) is higher than the -CF₃ analogue .

Comparative Data Table

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde C₁₄H₉F₃O -CF₃ (3'), -CHO (3) IDO1 inhibition, high electrophilicity
4-Chloro-3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde C₁₄H₁₁ClO₂ -Cl (4), -OCH₃ (3') Planar crystal structure, moderate reactivity
3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde C₁₄H₁₂O -CH₃ (3'), -CHO (4) Enhanced lipophilicity, low steric hindrance
6-(Cyclopropylmethoxy)-[1,1'-biphenyl]-3-carbaldehyde C₁₇H₁₆O₂ -OCH₂C₃H₅ (6) High molecular weight (252.31 g/mol)
5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde C₁₆H₁₃ClO₂ -COCH₃ (5'), -Cl (2'), -CH₃ (3) Steric challenges in synthesis

Key Findings

Electronic Effects : The -CF₃ group in the target compound significantly enhances electrophilicity at the aldehyde compared to electron-donating groups (e.g., -OCH₃, -CH₃), facilitating nucleophilic additions .

Steric Influence : Bulky substituents (e.g., cyclopropylmethoxy) reduce reactivity in cross-coupling reactions, whereas -CF₃ balances electronic activation with manageable steric demand .

Biological Relevance : -CF₃ analogues exhibit improved metabolic stability and binding affinity in enzyme inhibition, making them superior candidates for drug development .

Biological Activity

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a trifluoromethyl group, which is known for enhancing the metabolic stability and reactivity of organic molecules. The presence of this group significantly influences the compound's interactions with biological targets, making it a subject of interest for drug development.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and proteins within biological systems. The trifluoromethyl group enhances the compound's binding affinity to specific targets, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, affecting the metabolism of other substrates and altering pharmacokinetics.
  • Modulation of Signaling Pathways : It influences cell signaling pathways by interacting with kinases and phosphatases, which can lead to changes in gene expression and cellular metabolism.

In Vitro Studies

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : In studies involving thiosemicarbazone derivatives containing this compound, significant antibacterial effects were observed against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 1 μg/mL .
  • Antitumor Activity : The compound has been tested against various human tumor cell lines (e.g., HuTu80, MCF-7) showing varying degrees of cytotoxicity. For instance, one derivative exhibited an IC50 value of 13.36 μM against the HuTu80 cell line .
  • Cellular Effects : The compound influences cellular processes such as energy production and utilization by modulating gene expression related to metabolic pathways.

Dosage Effects

The effects of this compound are dose-dependent. At lower doses, it may exert specific biochemical effects with minimal toxicity; however, higher doses can lead to cellular damage and disruption of normal physiological processes. This dose-response relationship is crucial for determining safe therapeutic applications.

Research Applications

This compound has potential applications in various fields:

  • Medicinal Chemistry : Its unique properties make it a candidate for drug development aimed at enhancing metabolic stability and bioavailability.
  • Fluorescent Probes : The compound's photophysical properties are being investigated for use as fluorescent probes in biological imaging.
  • Organic Synthesis : It serves as a building block in synthesizing complex organic molecules for advanced materials and organic electronics .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntibacterialMIC = 1 μg/mL against S. aureus
AntitumorIC50 = 13.36 μM (HuTu80)
Enzyme ModulationInteracts with cytochrome P450
Cellular MetabolismAlters gene expression

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via N-heterocyclic carbene (NHC)-catalyzed annulation reactions. A typical procedure involves reacting pyrrole-2-carbaldehyde with trifluoromethyl ketones in the presence of triazolium salt catalysts (e.g., 36.3 mg, 0.1 mmol) and Cs₂CO₃ (81.5 mg, 0.25 mmol) in CHCl₃ at 30°C for 36 hours. Yields up to 72% are achievable with flash column chromatography (hexane/EtOAc gradient) . For biphenyl systems, introducing the trifluoromethyl group may require halogenated intermediates like 1-(bromomethyl)-3-(trifluoromethyl)benzene (CAS 402-23-3) as precursors .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodology : Use 1^1H NMR and 13^13C NMR to confirm the aldehyde proton (δ ~9.5–10.0 ppm) and biphenyl backbone. For example, analogous compounds show distinct peaks for aromatic protons (δ 7.0–8.2 ppm) and trifluoromethyl groups (δ -60 ppm in 19^19F NMR). LCMS (m/z) can validate molecular weight, with observed values aligning closely with theoretical masses (e.g., m/z 464.3 vs. 464.4 in related derivatives) .

Q. What chromatographic methods are validated for purifying this compound to >95% purity?

  • Methodology : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradients of acetonitrile/water is effective. For example, biphenyl carbaldehyde derivatives have been purified to 80–97% purity using this method . Flash chromatography with hexane/EtOAc (98:2 to 90:10) is also suitable for isolating the aldehyde intermediate .

Advanced Research Questions

Q. How can discrepancies in NMR or LCMS data be systematically investigated during the characterization of this compound?

  • Methodology : Contradictions may arise from residual solvents, regioisomers, or byproducts. For NMR, compare observed chemical shifts with literature values (e.g., δ 8.20 ppm for biphenyl protons ). For LCMS, use high-resolution mass spectrometry (HRMS) to distinguish between isobaric species. If impurities persist, optimize reaction stoichiometry (e.g., ketone:aldehyde ratio) and monitor reaction progress via TLC .

Q. What strategies are employed to mitigate side reactions when introducing the trifluoromethyl group in biphenyl systems?

  • Methodology : Use electron-deficient aryl halides to enhance reactivity in cross-coupling reactions. Protect the aldehyde group with acetals during trifluoromethylation to prevent undesired nucleophilic attacks. For electrophilic trifluoromethylation, hypervalent iodine reagents (e.g., Togni’s reagent) minimize side products .

Q. How is this compound utilized as a precursor in N-heterocyclic carbene-catalyzed annulation reactions?

  • Methodology : The aldehyde group acts as an electrophilic partner in [6+2] annulations with trifluoromethyl ketones. Under NHC catalysis, the reaction proceeds via a Breslow intermediate, forming pyrrolo-oxazolone derivatives with high stereoselectivity. Optimize catalyst loading (10–20 mol%) and reaction time (24–48 hours) to maximize yields .

Q. What metabolic stability assessments are relevant for derivatives of this compound in drug discovery?

  • Methodology : Evaluate hepatic microsomal stability using LCMS to track parent compound depletion. For example, analogs like DPC 423 undergo novel metabolic pathways involving sulfonation or glutathione conjugation. Use isotopic labeling (e.g., 14^{14}C) to trace metabolite formation and identify reactive intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 2
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3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde

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